molecular formula C11H10N2O2S B14865571 2-(4-Aminomethyl-phenyl)-thiazole-5-carboxylic acid CAS No. 886370-45-2

2-(4-Aminomethyl-phenyl)-thiazole-5-carboxylic acid

Cat. No.: B14865571
CAS No.: 886370-45-2
M. Wt: 234.28 g/mol
InChI Key: MFKUIAWUQQYXSH-UHFFFAOYSA-N
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Description

2-(4-Aminomethyl-phenyl)-thiazole-5-carboxylic acid is an organic compound that features a thiazole ring substituted with an aminomethyl-phenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminomethyl-phenyl)-thiazole-5-carboxylic acid typically involves the condensation of 4-(aminomethyl)benzoic acid with thiazole-5-carboxylic acid under specific reaction conditions. The reaction is often catalyzed by agents such as dicyclocarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminomethyl-phenyl)-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

2-(4-Aminomethyl-phenyl)-thiazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(4-Aminomethyl-phenyl)-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Aminophenylacetic acid
  • 4-(Aminomethyl)benzoic acid
  • 4-Aminobenzoic acid

Uniqueness

2-(4-Aminomethyl-phenyl)-thiazole-5-carboxylic acid is unique due to the presence of both a thiazole ring and an aminomethyl-phenyl group. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various applications.

Properties

CAS No.

886370-45-2

Molecular Formula

C11H10N2O2S

Molecular Weight

234.28 g/mol

IUPAC Name

2-[4-(aminomethyl)phenyl]-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C11H10N2O2S/c12-5-7-1-3-8(4-2-7)10-13-6-9(16-10)11(14)15/h1-4,6H,5,12H2,(H,14,15)

InChI Key

MFKUIAWUQQYXSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN)C2=NC=C(S2)C(=O)O

Origin of Product

United States

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